molecular formula C22H19N3O2 B278423 3,5-dimethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

3,5-dimethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

カタログ番号 B278423
分子量: 357.4 g/mol
InChIキー: YZUNQAYBCJITJE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,5-dimethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide, also known as DMXAA, is a small molecule that has been studied for its potential as an anticancer agent. It was first isolated from the Australian plant, Duboisia myoporoides, and has since been synthesized in the laboratory. DMXAA has been shown to have a unique mechanism of action that makes it a promising candidate for cancer therapy.

作用機序

3,5-dimethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide works by activating the immune system to attack cancer cells. It does this by binding to a protein called STING, which is found in immune cells. This activates a signaling pathway that leads to the production of interferons, which are proteins that help to fight off infections and cancer. The activation of this pathway also leads to the production of other immune cells, such as T cells, which can directly attack cancer cells.
Biochemical and Physiological Effects:
3,5-dimethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of interferons, which can help to fight off infections and cancer. It has also been shown to increase the production of other immune cells, such as T cells, which can directly attack cancer cells. 3,5-dimethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has also been shown to have anti-angiogenic effects, which means that it can prevent the formation of new blood vessels that are necessary for tumor growth.

実験室実験の利点と制限

One of the advantages of 3,5-dimethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is its unique mechanism of action. It works by activating the immune system to attack cancer cells, which is different from traditional chemotherapy. This makes 3,5-dimethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide a promising candidate for combination therapy with other anticancer agents. However, 3,5-dimethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has some limitations for lab experiments. It is a complex molecule that requires expertise in organic chemistry for synthesis. It is also difficult to administer in animal models, which can make it challenging to study in vivo.

将来の方向性

There are many future directions for research on 3,5-dimethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the identification of biomarkers that can predict which patients will respond to 3,5-dimethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide treatment. Additionally, there is a need for more preclinical and clinical studies to determine the optimal dosing and scheduling of 3,5-dimethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide in combination with other anticancer agents. Finally, there is a need for more research on the potential side effects of 3,5-dimethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide, as well as strategies to mitigate these side effects.

合成法

3,5-dimethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide can be synthesized in the laboratory using a multi-step process. The first step involves the synthesis of the oxazole ring, which is then coupled with the pyridine ring to form the core structure of the molecule. The final step involves the addition of the benzamide group to complete the molecule. The synthesis of 3,5-dimethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a complex process that requires expertise in organic chemistry.

科学的研究の応用

3,5-dimethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been extensively studied for its potential as an anticancer agent. It has been shown to have activity against a variety of cancer cell lines, including lung, breast, and colon cancer. 3,5-dimethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide works by activating the immune system to attack cancer cells, a mechanism that is different from traditional chemotherapy. This makes 3,5-dimethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide a promising candidate for combination therapy with other anticancer agents.

特性

分子式

C22H19N3O2

分子量

357.4 g/mol

IUPAC名

3,5-dimethyl-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C22H19N3O2/c1-13-10-14(2)12-16(11-13)21(26)24-18-7-4-6-17(15(18)3)22-25-20-19(27-22)8-5-9-23-20/h4-12H,1-3H3,(H,24,26)

InChIキー

YZUNQAYBCJITJE-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=C(O3)C=CC=N4)C

正規SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=C(O3)C=CC=N4)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。